molecular formula C21H23NO4S B2891112 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1799255-01-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No.: B2891112
CAS No.: 1799255-01-8
M. Wt: 385.48
InChI Key: DXNVADPLXMQVDT-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a tetrahydro-2H-pyran ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the tetrahydro-2H-pyran ring: This step often involves the acid-catalyzed cyclization of 1,5-diols.

    Incorporation of the thiophene group: This can be done via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the acrylamide linkage: This final step involves the reaction of the intermediate with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its diverse functional groups enable it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with multiple biological pathways, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the thiophene group can engage in π-π stacking interactions. The acrylamide linkage allows for covalent bonding with nucleophilic sites in biological macromolecules, potentially leading to the modulation of enzymatic activity or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, tetrahydro-2H-pyran ring, and thiophene group in a single molecule provides a versatile platform for the development of new compounds with diverse applications.

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis

The synthesis of compounds containing the benzo[d][1,3]dioxole moiety often involves multi-step organic reactions. For example, one study describes a method using bis(pinacolato)diboron and various amines to yield derivatives of benzo[d][1,3]dioxole . The specific synthesis of the compound typically requires careful selection of reagents and conditions to ensure high yields and purity.

Anticancer Activity

Research indicates that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties . For instance, a study on similar compounds demonstrated IC50 values lower than standard drugs like doxorubicin in various cancer cell lines such as HepG2, HCT116, and MCF7. Specifically, some derivatives showed IC50 values as low as 1.54 µM against HCT116 cells, while doxorubicin had an IC50 of 8.29 µM .

The mechanisms underlying the anticancer activity include:

  • Inhibition of EGFR : Compounds were noted to inhibit epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis through pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at various phases, thereby inhibiting cancer cell growth .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting that similar compounds may possess antimicrobial properties . For example, derivatives containing the benzo[d][1,3]dioxole structure have shown inhibitory activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values obtained from various tests indicate promising potential for treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzo[d][1,3]dioxole ring is critical for its biological effects:

Structural Feature Biological Activity
Benzo[d][1,3]dioxoleAnticancer activity
TetrahydropyranEnhances solubility
ThiophenePotentially increases bioactivity

Case Studies

Several case studies have documented the efficacy of related compounds in clinical and preclinical settings:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against MCF7 cells with minimal toxicity towards normal cell lines (IC50 > 150 µM), indicating a selective action against cancer cells.
  • Case Study 2 : In vivo studies demonstrated reduced tumor growth in xenograft models treated with related benzo[d][1,3]dioxole derivatives compared to control groups.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-21(6-4-16-3-5-19-20(14-16)26-15-25-19)22(17-8-11-24-12-9-17)10-7-18-2-1-13-27-18/h1-6,13-14,17H,7-12,15H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVADPLXMQVDT-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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